trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

CAS No.: 2143233-27-4

Cat. No.: VC3215341

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2143233-27-4 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | (1R,2R)-2-(2-methylimidazol-1-yl)cyclobutan-1-ol |

| Standard InChI | InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1 |

| Standard InChI Key | HYQUQFJXLFQETH-HTQZYQBOSA-N |

| Isomeric SMILES | CC1=NC=CN1[C@@H]2CC[C@H]2O |

| SMILES | CC1=NC=CN1C2CCC2O |

| Canonical SMILES | CC1=NC=CN1C2CCC2O |

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

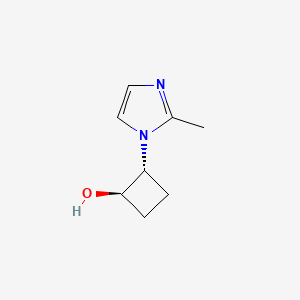

Trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol consists of a cyclobutane ring with a hydroxyl group at position 1 and a 2-methyl-1H-imidazole substituent at position 2 in a trans configuration. By comparative analysis with related compounds, the following properties can be determined:

Table 1. Predicted Physicochemical Properties of Trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

| Property | Value | Determination Method |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O | Based on structural analysis |

| Molecular Weight | 152.20 g/mol | Calculated from atomic weights |

| Appearance | White to off-white crystalline solid | Predicted from similar compounds |

| Stereochemistry | Trans configuration at C1-C2 positions | As specified in the compound name |

The molecular structure features a four-membered cyclobutane ring with a hydroxyl group and the imidazole substituent positioned in a trans configuration. This specific stereochemical arrangement distinguishes it from its cis isomer and significantly influences its three-dimensional conformation and biological activity.

Stereochemistry and Configurational Analysis

The trans configuration in this compound indicates that the hydroxyl group and the imidazole substituent are positioned on opposite sides of the cyclobutane ring plane. This stereochemical arrangement is crucial for its molecular recognition properties and potential biological activities. The cyclobutane ring's inherent strain energy combined with the specific spatial arrangement of functional groups creates a rigid three-dimensional structure with defined interaction sites.

Similar to the related compound trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol, our target compound would likely exhibit specific stereochemical designations. The related compound (1R,2R)-2-imidazol-1-ylcyclobutan-1-ol suggests that our compound could exist in similar stereoisomeric forms .

Physical and Chemical Properties

Physical Properties

Based on structural analogs and related imidazole-containing cyclobutanols, the following physical properties can be predicted:

Table 2. Predicted Physical Properties

The compound is expected to exhibit moderate solubility in polar organic solvents due to the presence of both hydrophilic (hydroxyl and imidazole) and hydrophobic (cyclobutane and methyl) moieties. The imidazole nitrogen provides a site for hydrogen bonding, which enhances water solubility compared to non-heterocyclic analogs.

Chemical Reactivity

The reactivity profile of trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is determined by its functional groups:

-

The hydroxyl group can undergo typical alcohol reactions including esterification, oxidation, and dehydration.

-

The imidazole ring provides a basic nitrogen atom that can participate in acid-base reactions and serve as a metal-coordination site.

-

The methyl substituent on the imidazole ring increases electron density in the ring system, potentially enhancing nucleophilicity of the ring nitrogens.

-

The strained cyclobutane ring may undergo ring-opening reactions under certain conditions.

When compared to the unmethylated analog trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol, the methyl group at position 2 of the imidazole ring would likely modify the electron distribution, potentially affecting its reactivity, solubility, and lipophilicity profiles .

Synthetic Approaches

| Approach | Key Reagents | Reaction Conditions | Expected Yield |

|---|---|---|---|

| Direct Substitution | Cyclobutanol derivative, 2-methyl-1H-imidazole | Base catalyst (e.g., BEMP), acetonitrile, room temperature | 40-80% |

| Ring Construction | Appropriate acyclic precursors | Step-wise cyclobutane formation followed by imidazole attachment | 30-60% |

| Modification of Related Compounds | trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol | Methylation procedures | 50-70% |

Base-Catalyzed Synthesis Considerations

Based on research with similar compounds, base-catalyzed approaches have proven effective for synthesizing heterocyclic structures containing imidazole moieties. For instance, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been utilized as an effective catalyst for the formation of imidazole-containing structures .

The general procedure might involve:

-

Dissolving the appropriate cyclobutanol derivative and 2-methyl-1H-imidazole in acetonitrile

-

Adding catalytic amounts of BEMP (approximately 5 mol%)

-

Stirring at room temperature and monitoring by TLC

-

Purification through silica gel column chromatography using a hexane/ethyl acetate mixture

This approach aligns with the reported procedures for synthesizing other imidazole derivatives, which have demonstrated good yields and selectivity .

Spectroscopic Characterization

Predicted Spectroscopic Properties

Spectroscopic techniques would be essential for confirming the structure and purity of trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol. Based on structural features, the following spectroscopic properties can be anticipated:

Table 4. Predicted Spectroscopic Properties

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for: imidazole protons (δ ~7.0-7.7 ppm), cyclobutane protons (δ ~1.8-4.5 ppm), methyl protons (δ ~2.2-2.5 ppm), hydroxyl proton (δ ~1.5-5.0 ppm, exchangeable) |

| ¹³C NMR | Signals for: imidazole carbons (δ ~120-150 ppm), cyclobutane carbons (δ ~20-75 ppm), methyl carbon (δ ~10-15 ppm), carbinol carbon (δ ~65-75 ppm) |

| IR | Characteristic bands for: O-H stretch (~3300-3500 cm⁻¹), C-N stretch (~1200-1350 cm⁻¹), imidazole ring vibrations (~1400-1500 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 152, fragmentation patterns involving loss of OH (m/z 135) and cleavage of the imidazole-cyclobutane bond |

These predicted spectroscopic properties would be valuable for synthetic chemists to confirm successful synthesis and purity assessment of the target compound.

Structure-Activity Relationships

Comparison with Related Compounds

Understanding structure-activity relationships can provide valuable insights into the potential biological activity of trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol by comparison with related compounds:

Table 5. Comparison with Structurally Related Compounds

The addition of the methyl group at position 2 of the imidazole ring in our target compound would likely modify its lipophilicity, membrane permeability, and binding affinity compared to the unmethylated analog. The direct attachment of the imidazole to the cyclobutane ring (without a methylene bridge) would create a more rigid structure with potentially different pharmacokinetic properties compared to compounds and .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume